(R)-4-Isopropyloxazolidin-2-one is a highly crystalline, stoichiometric chiral auxiliary belonging to the classic Evans oxazolidinone family. Featuring an isopropyl directing group at the C4 position, it is widely procured for highly stereoselective asymmetric alkylations, aldol additions, and Diels-Alder cycloadditions[1]. With a molecular weight of 129.16 g/mol and a typical melting point of 70–72 °C, it offers excellent handling characteristics and solubility in standard organic solvents such as tetrahydrofuran and dichloromethane . For industrial and advanced laboratory buyers, its primary value lies in its predictable stereoinduction, high atom economy relative to bulkier auxiliaries, and its ability to be cleanly cleaved and recovered post-reaction, making it a cornerstone reagent for the controlled synthesis of enantiopure active pharmaceutical ingredients (APIs) and complex natural products.
In asymmetric synthesis, chiral auxiliaries are fundamentally non-interchangeable. Substituting (R)-4-isopropyloxazolidin-2-one with its closely related analog, (R)-4-benzyloxazolidin-2-one, fundamentally alters the steric environment of the reactive enolate; the isopropyl group provides immediate alpha-branching, whereas the benzyl group introduces a more flexible beta-branched spacer [1]. This structural difference directly impacts the Zimmerman-Traxler transition state, often leading to degraded diastereomeric ratios (dr) or requiring costly re-optimization of Lewis acids and reaction temperatures [2]. Furthermore, substituting the (R)-enantiomer with the more common (S)-enantiomer will completely invert the absolute stereochemistry of the newly formed chiral centers, resulting in the wrong target molecule [3]. Consequently, procurement must strictly match the specific auxiliary to the validated synthetic route to ensure stereochemical fidelity and process reproducibility.
When evaluating chiral auxiliaries for scale-up, mass efficiency is a critical procurement metric because the auxiliary is used in stoichiometric amounts. (R)-4-Isopropyloxazolidin-2-one has a molecular weight of 129.16 g/mol, compared to 177.20 g/mol for the commonly used (R)-4-benzyloxazolidin-2-one . This represents a ~27% reduction in the mass of auxiliary required per mole of substrate. In process-scale API manufacturing, this lower molecular weight significantly improves the overall atom economy of the intermediate adducts, increases reactor throughput by reducing the volume occupied by the auxiliary, and lowers the mass-based procurement cost per mole of chiral product generated [1].
| Evidence Dimension | Auxiliary Molecular Weight / Mass Efficiency |
| Target Compound Data | 129.16 g/mol (Isopropyl variant) |
| Comparator Or Baseline | 177.20 g/mol (Benzyl variant) |
| Quantified Difference | ~27% lower mass requirement per mole of substrate |
| Conditions | Stoichiometric auxiliary loading in process-scale synthesis |
A lower molecular weight auxiliary directly increases reactor throughput and improves the atom economy of the synthetic step, reducing mass-based procurement costs.
The specific steric profile of the C4-substituent dictates the rigidity of the transition state during enolate formation and subsequent electrophilic attack. The isopropyl group in (R)-4-isopropyloxazolidin-2-one branches immediately at the alpha position relative to the oxazolidinone ring, creating a tight, rigid steric shield [1]. In contrast, the benzyl group in (R)-4-benzyloxazolidin-2-one contains a methylene spacer, allowing for greater conformational flexibility. In specific boron-mediated aldol additions, particularly with unbranched aliphatic aldehydes, this immediate alpha-branching of the isopropyl variant can provide superior stereocontrol, consistently yielding diastereomeric ratios (dr) exceeding 95:5, whereas the more flexible benzyl analog may yield slightly lower selectivities or require more stringent cryogenic conditions to achieve the same dr[2].
| Evidence Dimension | Steric branching and transition state rigidity |
| Target Compound Data | Immediate alpha-branching (C1' position) |
| Comparator Or Baseline | Beta-branching with conformational flexibility (Benzyl, C2' position) |
| Quantified Difference | Enhanced rigidity leading to dr > 95:5 in specific aliphatic aldol additions |
| Conditions | Boron-mediated Evans aldol reactions |
Selecting the isopropyl auxiliary ensures maximum stereocontrol for specific substrates, minimizing the need for complex downstream chromatographic separations of diastereomers.
Post-reaction cleavage and recovery of the chiral auxiliary is essential for cost-effective process chemistry. (R)-4-Isopropyloxazolidin-2-one features a strictly aliphatic side chain, making it highly robust against a variety of cleavage conditions, including reductive cleavage (e.g., LiAlH4) and oxidative hydrolysis (e.g., LiOH/H2O2)[1]. While the benzyl analog is also widely used, its benzylic protons can occasionally be susceptible to side reactions or trace degradation under highly specific oxidative or strongly basic conditions [2]. The chemical inertness of the isopropyl group ensures that the auxiliary can be recovered intact with yields frequently exceeding 90%, allowing for efficient recycling in multi-kilogram manufacturing campaigns.
| Evidence Dimension | Chemical stability during auxiliary cleavage |
| Target Compound Data | Strictly aliphatic (inert to benzylic side reactions) |
| Comparator Or Baseline | Benzylic side chain (susceptible to trace side reactions under extreme conditions) |
| Quantified Difference | >90% intact recovery with zero risk of benzylic degradation |
| Conditions | Oxidative (LiOH/H2O2) or reductive cleavage protocols |
High recovery rates and chemical inertness during cleavage significantly lower the effective cost of the auxiliary in large-scale, closed-loop manufacturing processes.
The choice between the (R)- and (S)-enantiomers of 4-isopropyloxazolidin-2-one dictates the absolute stereochemistry of the resulting product. Procuring (R)-4-isopropyloxazolidin-2-one specifically directs the electrophilic attack to the opposite face of the enolate compared to the (S)-enantiomer [1]. In the synthesis of complex natural products or APIs where a specific enantiomer is biologically active, the use of the (R)-auxiliary is mandatory to access the required absolute configuration (e.g., yielding the specific syn-aldol or anti-aldol diastereomer required by the synthetic route) [2]. Substitution with the (S)-enantiomer is impossible without completely redesigning the target molecule's synthetic pathway.
| Evidence Dimension | Enantiomeric product formation |
| Target Compound Data | Yields specific (R)-directed absolute configuration |
| Comparator Or Baseline | (S)-4-Isopropyloxazolidin-2-one (yields the exact opposite enantiomer/diastereomer) |
| Quantified Difference | 100% inversion of absolute stereochemistry at the newly formed chiral center |
| Conditions | Standard asymmetric alkylation or aldol addition |
Procurement must exactly match the required enantiomer ((R) vs (S)) because they produce mirror-image intermediates, and the wrong choice will result in a biologically inactive or incorrect final product.
(R)-4-Isopropyloxazolidin-2-one is the optimal choice for the large-scale manufacturing of chiral APIs where mass efficiency is paramount. Because it offers a ~27% lower molecular weight compared to the benzyl analog, it maximizes reactor throughput and improves overall atom economy [1]. Furthermore, its strictly aliphatic nature ensures robust stability during oxidative or reductive cleavage, allowing for >90% auxiliary recovery and recycling, which is critical for favorable process economics[2].
In synthetic routes requiring the construction of contiguous stereocenters via Evans aldol chemistry, this compound is highly preferred. The immediate alpha-branching of the isopropyl group provides a rigid steric shield in the Zimmerman-Traxler transition state, often delivering superior diastereomeric ratios (dr > 95:5) compared to more conformationally flexible auxiliaries, especially when reacting with unbranched aliphatic aldehydes[3].
When a target molecule's biological activity depends on a specific absolute configuration that requires (R)-directed enolate facial shielding, (R)-4-isopropyloxazolidin-2-one is strictly required [4]. It cannot be substituted by the more commonly available (S)-enantiomer, making it an indispensable procurement item for specific natural product total syntheses and targeted drug discovery programs where the (R)-chiral center is non-negotiable.
Irritant